

# "2-Methyl-4(3H)-quinazolinone as a privileged scaffold in medicinal chemistry"

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Compound Name: 2-Methyl-4(3H)-quinazolinone

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# 2-Methyl-4(3H)-quinazolinone: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The **2-methyl-4(3H)-quinazolinone** core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This bicyclic system, consisting of a fused benzene and pyrimidine ring, serves as a "privileged structure," meaning it can bind to a variety of biological targets with high affinity, leading to a broad spectrum of therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, biological activities, mechanism of action, and structure-activity relationships of compounds based on this remarkable scaffold.

# Synthesis of the 2-Methyl-4(3H)-quinazolinone Scaffold

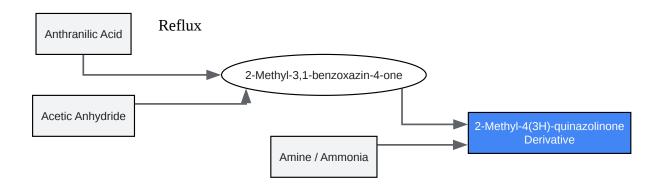
The synthesis of **2-methyl-4(3H)-quinazolinone** and its derivatives is well-established, with the most common route commencing from anthranilic acid.

## **General Synthetic Pathway**

A widely employed method involves a two-step process. Initially, anthranilic acid is treated with acetic anhydride, leading to the formation of an intermediate, 2-methyl-3,1-benzoxazin-4-one.



Subsequent reaction of this intermediate with an appropriate amine or ammonia furnishes the desired **2-methyl-4(3H)-quinazolinone** derivative.[1][2] Green chemistry approaches utilizing deep eutectic solvents and microwave irradiation have also been reported to improve reaction efficiency and environmental friendliness.[1]



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Caption: General synthetic workflow for **2-methyl-4(3H)-quinazolinone** derivatives.

# Experimental Protocol: Synthesis of 2-Methyl-3-(4-chlorophenyl)quinazolin-4(3H)-one[1]

- Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one: A mixture of anthranilic acid (25 mmol) and acetic anhydride (50 mmol) is refluxed for 4 hours.
- Work-up: After cooling, the excess acetic anhydride and the acetic acid formed during the reaction are removed under reduced pressure to yield the crude benzoxazinone intermediate.
- Formation of the Quinazolinone: The synthesized 2-methyl-4H-3,1-benzoxazin-4-one and 4chloroaniline are added to a deep eutectic solvent (DES) composed of choline chloride and urea.
- Reaction Conditions: The mixture is stirred and heated at 80°C. The reaction progress is monitored by thin-layer chromatography (TLC).



 Isolation: Upon completion, the desired product is precipitated by adding water and then recrystallized from ethanol.

# **Biological Activities and Quantitative Data**

Derivatives of **2-methyl-4(3H)-quinazolinone** exhibit a wide array of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and analgesic properties.[3][4]

## **Anticancer Activity**

The anticancer potential of this scaffold is one of its most explored attributes. These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Dihydrofolate Reductase (DHFR).[5][6][7][8]

Table 1: Anticancer Activity of 2-Methyl-4(3H)-quinazolinone Derivatives

Compound ID	Cancer Cell Line	Activity (IC50/GI50 in μM)	Reference
Compound 18	HepG2	10.82	[9]
Compound 19	HepG2	29.46	[9]
Compound 20	HepG2	12.55	[9]
Compound 23	HepG2	11.94	[9]
Compound 24	HepG2	11.38	[9]
Compound 18	MCF-7	7.09	[9]
Compound 19	MCF-7	31.85	[9]
Compound 20	MCF-7	10.33	[9]
Compound 23	MCF-7	11.21	[9]
Compound 24	MCF-7	9.89	[9]
Compound 6d	NCI-H460	0.789 (GI50)	[10]
Compound 3d	HeLa	10	[11]



## **Antibacterial and Antifungal Activity**

The **2-methyl-4(3H)-quinazolinone** scaffold is also a promising framework for the development of novel antimicrobial agents. Their mechanism of action in bacteria often involves the inhibition of essential enzymes like penicillin-binding proteins (PBPs).[4]

Table 2: Antimicrobial Activity of 2-Methyl-4(3H)-quinazolinone Derivatives

Compound ID	Microorganism	Activity (MIC in μg/mL)	Reference
Compound 27	S. aureus (MRSA)	≤0.5	[12]
Compound 6l	S. aureus ATCC25923	1.0 (MIC50 in μM)	[13]
Compound 6l	S. aureus JE2 (MRSA)	0.6 (MIC50 in μM)	[13]
Compound 6y	S. aureus ATCC25923	0.36 (MIC50 in μM)	[13]
Compound 6y	S. aureus JE2 (MRSA)	0.02 (MIC50 in μM)	[13]
Various derivatives	Fungi (e.g., C. albicans)	32	[14]

# **Anti-inflammatory and Analgesic Activity**

Several derivatives have demonstrated significant anti-inflammatory and analgesic effects, with some compounds showing potency comparable to or greater than standard drugs like diclofenac sodium.[15]

Table 3: Anti-inflammatory Activity of **2-Methyl-4(3H)-quinazolinone** Derivatives



Compound ID	Assay	Activity (% inhibition)	Reference
Compound VA3	Carrageenan-induced paw edema	More potent than diclofenac	[15]
Compound VA4	Carrageenan-induced paw edema	More potent than diclofenac	[15]
Compound 11b	Carrageenan-induced rat paw edema	Higher than indomethacin	[16]

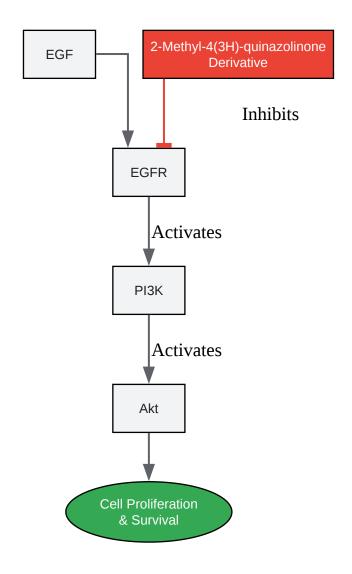
# **Mechanism of Action and Signaling Pathways**

The diverse biological activities of **2-methyl-4(3H)-quinazolinone** derivatives stem from their ability to interact with various molecular targets.

#### **Anticancer Mechanisms**

• EGFR Inhibition: Many quinazolinone-based compounds act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] Overexpression of EGFR is common in many cancers, and its inhibition can block downstream signaling pathways that promote cell proliferation and survival.[10]



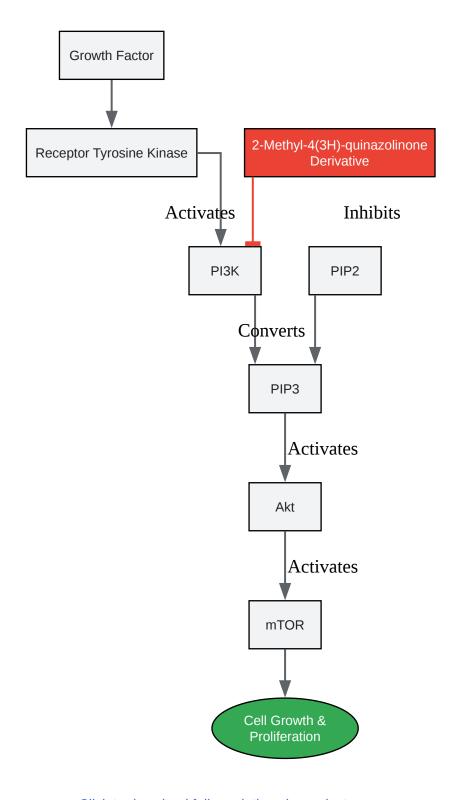


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Caption: Inhibition of the EGFR signaling pathway by **2-methyl-4(3H)-quinazolinone** derivatives.

 PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling cascade is another crucial pathway in cancer that is targeted by quinazolinone derivatives.[1] Inhibition of PI3K prevents the phosphorylation of Akt, thereby disrupting downstream signaling that leads to cell growth and proliferation.[1]





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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

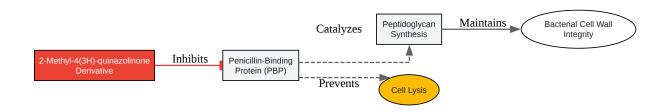
• DHFR Inhibition: Dihydrofolate reductase (DHFR) is essential for the synthesis of nucleic acids and amino acids.[2] Some quinazolinone analogs act as DHFR inhibitors, leading to



the depletion of tetrahydrofolate and subsequent disruption of DNA synthesis, ultimately causing cell death in rapidly dividing cancer cells.[3][7]

#### **Antibacterial Mechanism**

• PBP Inhibition: Penicillin-binding proteins (PBPs) are bacterial enzymes crucial for the synthesis of the peptidoglycan layer of the cell wall.[4] Certain quinazolinone derivatives have been shown to inhibit PBPs, including PBP2a in methicillin-resistant Staphylococcus aureus (MRSA), by binding to an allosteric site. This inhibition disrupts cell wall synthesis, leading to bacterial cell death.[4]



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Caption: Mechanism of antibacterial action via PBP inhibition.

# Structure-Activity Relationship (SAR)

The biological activity of **2-methyl-4(3H)-quinazolinone** derivatives is highly dependent on the nature and position of substituents on the quinazolinone ring.

- Position 2: The methyl group at position 2 is a common feature, but modifications at this
  position can significantly influence activity. For instance, substitution with larger aromatic or
  heterocyclic groups can modulate the compound's interaction with the target protein.
- Position 3: Substitution at the N-3 position is crucial for many of the observed biological activities. The introduction of various aryl, heteroaryl, or aliphatic moieties at this position has led to potent anticancer, anti-inflammatory, and antimicrobial agents.[15]
- Benzene Ring (Positions 5, 6, 7, and 8): Substitution on the fused benzene ring can also impact the pharmacological profile. Electron-withdrawing or electron-donating groups at



these positions can alter the electronic properties of the molecule and its binding affinity to the target. For example, halogen substitutions at positions 6, 7, and 8 have been shown to enhance antibacterial activity.[13]

### Conclusion

The **2-methyl-4(3H)-quinazolinone** scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its synthetic accessibility and the wide range of biological activities associated with its derivatives make it an attractive starting point for the design and development of novel therapeutic agents. The continued exploration of the structure-activity relationships and mechanisms of action of compounds based on this scaffold holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and inflammation. Further research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their successful translation into clinical candidates.

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